molecular formula C19H22N6O2 B2650683 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzyloxy)ethan-1-one CAS No. 2310126-74-8

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzyloxy)ethan-1-one

Número de catálogo: B2650683
Número CAS: 2310126-74-8
Peso molecular: 366.425
Clave InChI: RTEKCOYXPVMPBW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzyloxy)ethan-1-one is a triazolopyridazine derivative featuring a diazepane (1,4-diazepan-1-yl) ring and a benzyloxy-ethanone moiety. Triazolopyridazines are heterocyclic scaffolds known for their role in medicinal chemistry, particularly as bromodomain and extraterminal (BET) protein inhibitors. These compounds interfere with epigenetic regulation by binding to bromodomains, thereby modulating oncogene expression .

Propiedades

IUPAC Name

2-phenylmethoxy-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c26-19(14-27-13-16-5-2-1-3-6-16)24-10-4-9-23(11-12-24)18-8-7-17-21-20-15-25(17)22-18/h1-3,5-8,15H,4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEKCOYXPVMPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)COCC2=CC=CC=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzyloxy)ethan-1-one typically involves multi-step organic reactions. One common approach includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the pharmacologically active core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzyloxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzyloxy)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

Mecanismo De Acción

The mechanism of action of 1-(4-(

Actividad Biológica

The compound 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzyloxy)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N6OC_{18}H_{22}N_{6}O, with a molecular weight of approximately 370.43 g/mol. The structure features a triazolo-pyridazine moiety linked to a diazepane and a benzyloxy group, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that derivatives of triazolo-pyridazines exhibit antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of cellular processes or inhibition of key enzymes.

Anticancer Activity

Several studies have reported the potential anticancer effects of triazolo derivatives. These compounds may induce apoptosis in cancer cells or inhibit tumor growth through various pathways. For example, a related compound demonstrated significant cytotoxicity against human cancer cell lines in vitro.

Antiparasitic Activity

Recent findings suggest that triazolo-pyridazine derivatives could serve as leads for antiparasitic drugs. In particular, studies have shown efficacy against Cryptosporidium species, which are responsible for serious gastrointestinal infections.

The mechanism by which the compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity: Many triazolo derivatives act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival or cancer cell proliferation.
  • Disruption of DNA Synthesis: Some compounds interfere with DNA replication processes in rapidly dividing cells, such as those found in tumors or parasites.

Case Studies and Research Findings

  • Antimicrobial Efficacy:
    • A study evaluated the antimicrobial properties of triazolo derivatives against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into structure-activity relationships (SAR) .
  • Anticancer Studies:
    • In vitro assays revealed that compounds related to 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzyloxy)ethan-1-one exhibited IC50 values in the micromolar range against various cancer cell lines .
  • Antiparasitic Activity:
    • A novel lead compound derived from similar structures was tested against C. parvum, demonstrating an EC50 value of 2.1 μM with significant oral efficacy in animal models .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsIC50/EC50 ValuesReference
AntimicrobialTriazolo DerivativesVaries (µM range)
AnticancerSimilar CompoundsVaries (µM range)
AntiparasiticLead Compounds2.1 µM

Comparación Con Compuestos Similares

AZD5153

Structure: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one . Key Differences:

  • Replaces the diazepane ring with a piperidine group.
  • Contains a methoxy substituent instead of benzyloxy.
    Pharmacological Profile :
  • Potent BET inhibitor (IC₅₀ < 10 nM for BRD4).
  • Demonstrated efficacy in hematologic malignancies, with improved pharmacokinetics due to methoxy group .

1-(4-(2-(4-(1-(3-(Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethan-1-one ()

Structure : Features a trifluoromethyl group and piperazine ring.
Key Differences :

  • Trifluoromethyl group enhances metabolic stability and lipophilicity.
  • Piperazine ring may improve solubility compared to diazepane.
    Applications : Likely optimized for enhanced CNS penetration or prolonged half-life .

(E)-4b ()

Structure: (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid. Key Differences:

  • Includes a pyrazole ring and carboxylic acid group.
    Physical Properties : Higher melting point (253–255°C) compared to AZD5153 derivatives, suggesting stronger crystalline packing .

Heterocyclic Analogues with Divergent Cores

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone ()

Structure : Combines a triazolo[4,3-a]pyridine core with a benzodioxin group.
Key Differences :

  • Pyridine instead of pyridazine alters electron distribution and binding affinity.
  • Benzodioxin may improve solubility but reduce potency for BET targets .

Imidazo-Pyrrolo-Pyrazine Derivatives ()

Structure : e.g., 4-((1S,2R,4S)-4-(Benzyloxy)-2-ethylcyclopentyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine.
Key Differences :

  • Increased aromaticity and fused rings likely target kinases or other epigenetic regulators.
  • Benzyloxy group similar to the target compound but in a distinct scaffold .

Data Tables

Compound Name Core Structure Key Substituents Biological Target Notable Properties
Target Compound Triazolo[4,3-b]pyridazine 1,4-Diazepane, Benzyloxy BET Proteins Hypothesized flexible binding
AZD5153 Triazolo[4,3-b]pyridazine Piperidine, Methoxy BRD4 IC₅₀ < 10 nM; clinical candidate
Compound Triazolo[4,3-b]pyridazine Trifluoromethyl, Piperazine Undisclosed Enhanced metabolic stability
Compound Triazolo[4,3-a]pyridine Benzodioxin, Thioether Undisclosed Improved solubility

Research Findings and Mechanistic Insights

  • AZD5153: Demonstrates that triazolopyridazine derivatives with piperidine/methoxy groups achieve nanomolar potency against BET proteins, with in vivo efficacy in leukemia models .
  • Structural Flexibility : Diazepane rings (as in the target compound) may improve binding to larger bromodomain pockets, while rigid piperidine/piperazine systems (AZD5153, ) favor selectivity .
  • Methoxy (AZD5153) and trifluoromethyl () groups optimize pharmacokinetics and target engagement .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, including nucleophilic substitution, cyclization, and coupling reactions. Key steps include using thionyl chloride for chlorination and refluxing in solvents like dimethylformamide or ethanol. Purification often requires column chromatography. Critical parameters are temperature control (60–120°C), inert atmospheres to prevent oxidation, and stoichiometric ratios of precursors like triazolo-pyridazine and diazepane derivatives .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify ring systems and substituent positions. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides 3D conformation. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and ether (C-O) bonds .

Q. What initial biological screening assays are recommended to assess its pharmacological potential?

Prioritize in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and target-specific binding assays (e.g., fluorescence polarization for bromodomain inhibition). Use BRD4 bromodomains as primary targets due to structural similarity to AZD5153, a triazolopyridazine-based BRD4 inhibitor .

Advanced Research Questions

Q. How can researchers resolve discrepancies in binding affinity data across different assay platforms?

Validate assays using standardized controls (e.g., JQ1 for BRD4). Test under varied conditions (pH, ionic strength) to identify sensitivity factors. Cross-reference with orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm thermodynamic parameters .

Q. What is the mechanistic basis for its interaction with BRD4, and how does bivalent binding enhance potency?

The triazolopyridazine core mimics acetylated lysine residues, binding BRD4’s acetyl-lysine pocket. The diazepane-benzyloxy side chain enables bivalent interactions with adjacent bromodomains, increasing avidity. Molecular dynamics simulations show ~10-fold potency improvement compared to monovalent inhibitors .

Q. How should in vivo efficacy studies be designed to evaluate antitumor activity?

Use xenograft models (e.g., colorectal cancer HCT116) with daily oral dosing (10–50 mg/kg). Monitor tumor volume and biomarkers (e.g., c-Myc downregulation via qPCR). Include pharmacokinetic (PK) profiling to correlate plasma concentration with efficacy .

Q. What strategies improve the compound’s pharmacokinetic profile for translational research?

Modify solubilizing groups (e.g., replace benzyloxy with PEGylated moieties) and assess metabolic stability in liver microsomes. Use prodrug approaches for carboxylic acid derivatives to enhance bioavailability .

Q. How does the compound synergize with PARP inhibitors in combinatorial therapy?

Co-administration with PARP inhibitors (e.g., olaparib) enhances DNA damage in BRCA-mutant models. Design dose-response matrices to calculate combination indices (CI <1 indicates synergy). Validate via γ-H2AX foci quantification .

Q. Which computational methods are effective for structure-activity relationship (SAR) studies?

Perform molecular docking (AutoDock Vina) to predict binding poses against BRD4. Use QSAR models trained on IC₅₀ data from analogous triazolopyridazines to prioritize substituents for synthesis .

Q. How can chemical instability in aqueous buffers be addressed during formulation?

Conduct stability studies under varying pH (2–9) and temperatures (4–37°C). Add antioxidants (e.g., ascorbic acid) to mitigate oxidation. Lyophilization with cryoprotectants (trehalose) improves shelf life .

Q. Tables

Assay Type Key Parameters Relevant Evidence
Binding AffinityIC₅₀ (nM), Kd (SPR)
CytotoxicityEC₅₀ (μM), cell line specificity
Metabolic StabilityHalf-life (human liver microsomes)
In Vivo EfficacyTumor growth inhibition (%), c-Myc levels

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.